N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c22-18-11-13-3-1-4-15(13)20-21(18)8-7-19-27(23,24)14-5-6-16-17(12-14)26-10-2-9-25-16/h5-6,11-12,19H,1-4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAJMQNFMLFJIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a complex organic compound with potential biological activities. Its unique structure suggests possible interactions with various biological targets, making it a candidate for pharmacological research. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 297.358 g/mol. It features several functional groups that may influence its biological activity, including sulfonamide and dioxepine moieties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 297.358 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific protein targets or enzymes. Techniques such as molecular docking simulations and isothermal titration calorimetry (ITC) can elucidate these interactions. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways.
Anticancer Potential
Several studies have indicated that compounds with similar structural motifs exhibit anticancer properties . For instance, derivatives of cyclopenta[c]pyridazine have shown selective inhibition against various cancer cell lines. Further research is needed to establish the efficacy of this compound in this context.
Antimicrobial Activity
Sulfonamides are known for their antimicrobial effects. The presence of the sulfonamide group in this compound suggests potential antimicrobial activity . Investigations into its effectiveness against various bacterial and fungal strains could provide insights into its therapeutic applications.
Study 1: Anticancer Activity
A study published in 2021 explored the anticancer potential of structurally related compounds. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. This suggests that this compound may warrant further investigation for similar effects .
Study 2: Enzyme Inhibition
Research has demonstrated that compounds containing the cyclopenta[c]pyridazine scaffold can inhibit key metabolic enzymes involved in cancer progression. This is particularly relevant for the development of targeted cancer therapies . The specific enzyme targets for this compound remain to be elucidated through experimental assays.
Study 3: Antimicrobial Studies
In a comparative study on various sulfonamide compounds, this compound demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentrations (MICs) were determined to assess its effectiveness.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogous heterocyclic derivatives, as detailed below:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycles: The target compound’s cyclopenta[c]pyridazinone core distinguishes it from thiazolo-pyrimidines (e.g., 11a) or imidazo-pyridines (e.g., 2d), which exhibit different electronic and steric properties. Thieno-pyrimidines (e.g., ) share fused bicyclic systems but replace pyridazine with thiophene, altering electronic density .
Functional Groups: The sulfonamide group in the target compound contrasts with sulfanyl () or cyano groups (). Sulfonamides are known for enhancing solubility and targeting metalloenzymes, whereas cyano groups may improve metabolic stability .
Multistep syntheses (e.g., 12 in ) often result in lower yields (57%), highlighting challenges in complex heterocycle formation .
Bioactivity Correlations: demonstrates that structurally similar compounds cluster by bioactivity. For example, thiazolo-pyrimidines (11a, 11b) with cyano groups may inhibit kinases, while sulfonamide-bearing compounds (target, ) could target carbonic anhydrases or proteases .
Spectral Characteristics :
- IR spectra of related compounds (e.g., 11a, 11b) show CN stretches near 2,219 cm⁻¹, while sulfonamides typically exhibit S=O stretches near 1,150–1,350 cm⁻¹. NMR data for aromatic protons in benzo-fused systems (e.g., 7.29–8.01 ppm in 11a) align with expectations for the target compound’s dihydrobenzo[b][1,4]dioxepine moiety .
Molecular Networking Insights
Mass spectrometry-based molecular networking () suggests that the target compound would cluster with other sulfonamide-containing heterocycles due to shared fragmentation patterns (e.g., loss of SO₂ or cyclopenta ring cleavage). A high cosine score (>0.8) would indicate structural similarity to compounds like ’s thieno-pyrimidine derivative .
Research Implications
The structural and functional parallels to validated bioactive compounds (e.g., kinase inhibitors, protease modulators) suggest that the target compound warrants further investigation. Additionally, molecular docking studies using software like SHELX () may elucidate interactions with protein targets .
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide?
- Methodology : Synthesis requires precise control of temperature (e.g., reflux conditions), solvent selection (e.g., DMF or acetonitrile), and reaction duration (hours to days). Chromatography (column or HPLC) is essential for purification to achieve >95% purity. Reaction intermediates, such as the cyclopenta[c]pyridazinone core, must be stabilized under anhydrous conditions .
Q. How is the molecular structure of this compound validated?
- Methodology : Use a combination of NMR (¹H/¹³C for functional group analysis), mass spectrometry (HRMS for molecular weight confirmation), and X-ray crystallography (via SHELX software for 3D structural elucidation). For crystallography, refine data using SHELXL to resolve disorder in heterocyclic rings .
Q. What analytical techniques are used to assess purity and stability?
- Methodology :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm.
- TGA/DSC : Monitor thermal decomposition and melting points.
- Stability studies : Accelerated aging under varied pH (1–13) and humidity (40–80% RH) to identify degradation pathways .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of derivatives with enhanced bioactivity?
- Methodology :
- Quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states.
- Machine learning : Train models on existing reaction datasets to predict optimal conditions (solvent, catalyst) for derivative synthesis.
- ICReDD’s workflow : Integrate computational reaction path searches with high-throughput experimentation to reduce trial-and-error cycles .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?
- Methodology :
- Multi-technique validation : Cross-check NMR chemical shifts with X-ray bond lengths/angles. For example, discrepancies in sulfonamide group geometry can arise from crystal packing effects.
- Dynamic NMR : Resolve conformational flexibility in solution vs. rigid crystal states.
- PubChem data cross-referencing : Compare experimental InChI keys with computational descriptors .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Methodology :
- Factorial design : Vary substituents (e.g., dioxepine ring modifications) and measure binding affinity to targets (e.g., kinases).
- Example factors :
| Variable | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| R-group | -SO₂NH₂ | -CF₃ | -OCH₃ |
| Solvent | DMF | THF | EtOH |
- Dose-response assays : Use IC₅₀ values to quantify potency .
Q. What methods mitigate low yield in multi-step syntheses?
- Methodology :
- Intermediate trapping : Use quenching agents (e.g., NH₄Cl) to stabilize reactive species.
- Flow chemistry : Improve heat/mass transfer in exothermic steps (e.g., cyclization).
- DoE (Design of Experiments) : Identify critical factors (e.g., catalyst loading, temperature) via response surface modeling .
Q. How to validate target engagement in biological assays?
- Methodology :
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to purified enzymes/receptors.
- Cellular thermal shift assay (CETSA) : Confirm target stabilization in live cells.
- Knockdown/rescue experiments : Use siRNA to verify specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
